molecular formula C9H14O B14556164 2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one CAS No. 61892-83-9

2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one

Cat. No.: B14556164
CAS No.: 61892-83-9
M. Wt: 138.21 g/mol
InChI Key: ZWIRBPFFGVRTCF-UHFFFAOYSA-N
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Description

2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the Nazarov cyclization reaction from divinyl ketones . Another method includes the Saegusa–Ito oxidation from cyclopentanones . Additionally, ring-closing metathesis from the corresponding dienes and oxidation of the corresponding cyclic allylic alcohols are also viable routes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:

Common Reagents and Conditions

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Michael reaction can yield various substituted cyclopentenones, while the Diels–Alder reaction can produce fused tricyclic systems .

Scientific Research Applications

2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one involves its role as an electrophile in chemical reactions. The compound’s enone system allows it to participate in nucleophilic conjugate addition reactions, where nucleophiles attack the β-carbon, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its applications in organic synthesis and industrial processes.

Properties

CAS No.

61892-83-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyl-4-propan-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C9H14O/c1-6(2)8-4-7(3)9(10)5-8/h4,6,8H,5H2,1-3H3

InChI Key

ZWIRBPFFGVRTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC1=O)C(C)C

Origin of Product

United States

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